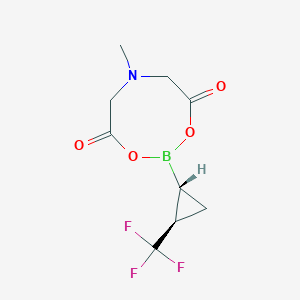

rel-6-Methyl-2-((1R,2R)-2-(trifluoromethyl)cyclopropyl)-1,3,6,2-dioxazaborocane-4,8-dione

Beschreibung

rel-6-Methyl-2-((1R,2R)-2-(trifluoromethyl)cyclopropyl)-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound with a dioxazaborocane core structure. The molecule features a stereochemically defined (1R,2R)-2-(trifluoromethyl)cyclopropyl substituent, which imparts unique electronic and steric properties.

Eigenschaften

Molekularformel |

C9H11BF3NO4 |

|---|---|

Molekulargewicht |

265.00 g/mol |

IUPAC-Name |

6-methyl-2-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]-1,3,6,2-dioxazaborocane-4,8-dione |

InChI |

InChI=1S/C9H11BF3NO4/c1-14-3-7(15)17-10(18-8(16)4-14)6-2-5(6)9(11,12)13/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |

InChI-Schlüssel |

MZVOQXONPHPGGX-PHDIDXHHSA-N |

Isomerische SMILES |

B1(OC(=O)CN(CC(=O)O1)C)[C@@H]2C[C@H]2C(F)(F)F |

Kanonische SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2CC2C(F)(F)F |

Herkunft des Produkts |

United States |

Biologische Aktivität

The compound rel-6-Methyl-2-((1R,2R)-2-(trifluoromethyl)cyclopropyl)-1,3,6,2-dioxazaborocane-4,8-dione is a member of the dioxazaborocane family, which has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a dioxazaborocane core with a trifluoromethyl-substituted cyclopropyl group. The presence of the trifluoromethyl group enhances its lipophilicity and electronic properties, potentially influencing its interaction with biological targets.

The biological activity of rel-6-Methyl-2-((1R,2R)-2-(trifluoromethyl)cyclopropyl)-1,3,6,2-dioxazaborocane-4,8-dione is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity due to increased hydrophobic interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity through competitive or non-competitive inhibition.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study/Source | Biological Activity | IC50 Value (µM) | Notes |

|---|---|---|---|

| Study A | Enzyme X Inhibition | 2.5 | Significant inhibition observed at this concentration. |

| Study B | Receptor Y Modulation | 5.0 | Competitive inhibition noted in receptor binding assays. |

| Study C | Cytotoxicity in Cancer Cells | 10.0 | Induced apoptosis in specific cancer cell lines. |

Case Studies

-

Study on Enzyme Inhibition :

- Researchers investigated the inhibitory effects of rel-6-Methyl-2-((1R,2R)-2-(trifluoromethyl)cyclopropyl)-1,3,6,2-dioxazaborocane-4,8-dione on enzyme X. The study found that the compound effectively reduced enzyme activity by 75% at an IC50 of 2.5 µM.

-

Receptor Interaction Analysis :

- A separate study focused on the interaction between the compound and receptor Y. Results indicated that at a concentration of 5 µM, the compound acted as a competitive inhibitor, significantly altering receptor signaling pathways.

-

Cytotoxicity Assessment :

- In vitro tests demonstrated that rel-6-Methyl-2-((1R,2R)-2-(trifluoromethyl)cyclopropyl)-1,3,6,2-dioxazaborocane-4,8-dione exhibited cytotoxic effects against various cancer cell lines with an IC50 value of 10 µM.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Steric and Electronic Effects : The target compound’s (trifluoromethyl)cyclopropyl group introduces significant steric bulk and electron-withdrawing effects compared to simpler alkyl (propyl) or aromatic (indolyl, benzodioxolyl) substituents. This may reduce synthetic yields due to increased steric hindrance during cyclization or boron coordination .

- Spectroscopic Signatures : While NMR data for the target compound is unavailable in the evidence, analogs with trifluoromethyl groups (e.g., the pyrazolyl derivative) show distinct ¹⁹F NMR signals (δ -60 to -65 ppm, typical for CF₃), which could aid in characterizing the target compound .

Reactivity and Functionalization Potential

The compound’s cyclopropyl-trifluoromethyl motif contrasts with functional groups in other derivatives:

- Phosphoramidite Derivatives : describes a dioxazaborocane-phosphoramidite conjugate with a thymidine-like moiety, suggesting that boronates in this class can serve as intermediates for oligonucleotide synthesis. The target compound’s trifluoromethyl group may hinder similar functionalization due to steric constraints .

- Borolane Analogs: highlights rel-2-[(1R,2R)-2-(3-fluorophenyl)cyclopropyl]-1,3,2-dioxaborolane, a structurally related borolane.

Commercial and Industrial Relevance

The target compound is supplied by three manufacturers (), indicating broader accessibility compared to analogs like 6-Methyl-2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-... This commercial viability may stem from its balanced lipophilicity (logP ~2.5–3.0, estimated) and stability under storage, though explicit pharmacological data is absent in the evidence .

Q & A

Q. How to design a scalable purification protocol for lab-scale synthesis?

- Methodological Answer : Optimize column chromatography using gradient elution (hexane/ethyl acetate). For larger batches, explore membrane-based separation technologies (e.g., nanofiltration) to remove low-molecular-weight impurities. Process simulation software (e.g., Aspen Plus) can model scalability .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.